4-Nitropyrogallol

Description

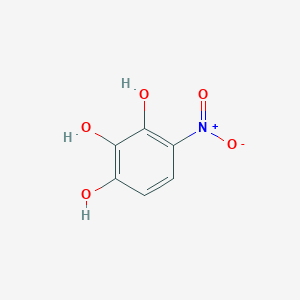

Structure

3D Structure

Properties

IUPAC Name |

4-nitrobenzene-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO5/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,8-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPYOMUFYEZASGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Nitropyrogallol

Direct Nitration Strategies for Pyrogallol (B1678534) and its Esters/Ethers

Direct nitration of the highly reactive pyrogallol molecule is fraught with challenges, including over-nitration and lack of regioselectivity. To circumvent these issues, synthetic chemists often employ pyrogallol derivatives where the hydroxyl groups are protected as esters or ethers. This strategy serves to moderate the reactivity of the aromatic ring and to direct the incoming nitro group to the desired position.

Regioselective Nitration of Pyrogallol Derivatives

The use of protecting groups on the hydroxyl moieties of pyrogallol is a cornerstone of achieving regioselective nitration. By converting the hydroxyl groups into esters or ethers, their activating effect is somewhat attenuated, and steric hindrance can be introduced to favor substitution at a specific position.

Pyrogallol Dibenzenesulphonate: The mononitration of pyrogallol 1,2-dibenzenesulphonate has been shown to be an effective method for the synthesis of 4-nitropyrogallol derivatives. In this approach, the bulky benzenesulphonate groups protect the 1- and 2-position hydroxyls, sterically hindering attack at the adjacent positions and directing the nitration to the less encumbered 4-position. This leads to the formation of this compound 1,2-dibenzenesulphonate. nih.gov

Pyrogallol Triacetate: Similarly, the mononitration of pyrogallol triacetate provides a pathway to this compound derivatives. The acetyl groups reduce the nucleophilicity of the ring and provide steric bulk. Upon nitration, the major product isolated and characterized is this compound 1,2-diacetate. nih.gov

Pyrogallol Trimethyl Ether: The nitration of pyrogallol trimethyl ether has also been investigated. While direct nitration of pyrogallol can lead to a mixture of products, the etherification of the hydroxyl groups can offer a more controlled reaction. However, achieving high regioselectivity for the 4-nitro isomer from pyrogallol trimethyl ether can still be challenging, and the product distribution is highly dependent on the reaction conditions.

| Precursor | Protecting Group(s) | Major Nitration Product |

| Pyrogallol 1,2-dibenzenesulphonate | Benzenesulphonyl | This compound 1,2-dibenzenesulphonate |

| Pyrogallol Triacetate | Acetyl | This compound 1,2-diacetate |

Influence of Nitrating Agents and Reaction Conditions on Product Distribution

The choice of nitrating agent and the specific reaction conditions play a critical role in the outcome of the nitration of pyrogallol and its derivatives. The product distribution, including the ratio of isomers and the extent of nitration, is highly sensitive to these parameters.

A mixture of concentrated nitric acid and sulfuric acid is a common nitrating agent. The concentration of nitric acid is a key factor; dilute nitric acid tends to favor mononitration of phenols, while more concentrated solutions can lead to the formation of dinitro and trinitro products. The reaction temperature must also be carefully controlled, as nitration reactions are typically exothermic. Lower temperatures generally favor higher selectivity.

The use of milder nitrating agents can also improve the selectivity of the reaction. For instance, cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used for the regioselective ortho-nitration of some phenols. The solvent system can also influence the product distribution by affecting the solubility of the reactants and the stability of the intermediates.

Challenges in Achieving Mononitration and Isomer Separation

A significant challenge in the synthesis of this compound is the high reactivity of the pyrogallol nucleus. The three hydroxyl groups are strongly activating, making the aromatic ring highly susceptible to electrophilic attack. This can lead to the formation of multiple nitrated products, including dinitro and trinitro derivatives, even under carefully controlled conditions.

Furthermore, the nitration of pyrogallol derivatives often yields a mixture of isomers, primarily the 4-nitro and 5-nitro products. The separation of these isomers can be difficult due to their similar physical properties, such as boiling points and solubilities. Techniques like fractional crystallization or chromatography are often required to isolate the desired this compound in high purity. The development of highly regioselective nitration methods is therefore a key area of research to minimize the formation of unwanted isomers and simplify the purification process.

Synthesis via Transformation of Related Nitroaromatic Precursors

Alternative synthetic routes to this compound involve the chemical transformation of other readily available nitroaromatic compounds. These methods can offer advantages in terms of regioselectivity and starting material accessibility.

Oxidative Routes from Dinitrophenols (e.g., 2,6-Dinitrophenol) to this compound

The synthesis of this compound from dinitrophenols such as 2,6-dinitrophenol (B26339) would necessitate an oxidative hydroxylation process. This transformation would involve the introduction of a hydroxyl group onto the aromatic ring already bearing two nitro groups and a hydroxyl group. While oxidative processes are known in aromatic chemistry, specific and high-yielding methods for the direct conversion of 2,6-dinitrophenol to a nitropyrogallol derivative are not well-documented in the reviewed chemical synthesis literature. Such a transformation would likely require harsh reaction conditions and may suffer from low selectivity and the formation of degradation products.

Pathways Involving Hydroxylation and Nitration of Substituted Phenols

Another potential pathway to this compound involves the hydroxylation of a suitably substituted nitrophenol. For instance, the introduction of a hydroxyl group to 4-nitrocatechol (B145892) (4-nitro-1,2-benzenediol) at the 3-position would yield this compound. While enzymatic pathways for the hydroxylation of p-nitrophenol to 4-nitrocatechol have been described in microorganisms, chemical methods for the selective hydroxylation of nitrocatechols to nitropyrogallols are not commonly reported. nih.gov The challenge lies in achieving regioselective hydroxylation without affecting the other functional groups on the aromatic ring.

Alternatively, a pathway involving the nitration of a substituted phenol (B47542) that already contains the pyrogallol backbone could be envisioned. However, the starting materials for such a process may not be readily available. The development of novel synthetic methodologies for the selective functionalization of polysubstituted phenols remains an active area of chemical research.

Preparation of Alkylated and Acylated Derivatives of this compound

The presence of three hydroxyl groups on the this compound scaffold provides multiple sites for functionalization. The reactivity of these hydroxyl groups can be modulated by the electron-withdrawing nature of the nitro group, influencing the conditions required for successful alkylation and acylation.

Esterification and Etherification Reactions of Hydroxyl Groups

Esterification of this compound is typically achieved through reaction with carboxylic acids, acid anhydrides, or acyl chlorides. A common method for acylation involves the use of an acid anhydride, such as acetic anhydride, in the presence of a base like pyridine. This approach has been successfully applied to the acetylation of related pyrogallol compounds, suggesting a viable route for the synthesis of 4-nitro-1,2,3-triacetoxybenzene. The reaction proceeds by nucleophilic attack of the hydroxyl groups on the carbonyl carbon of the anhydride, leading to the formation of ester linkages.

While specific literature on the direct esterification of this compound is not abundant, general principles of phenol acylation are applicable. The reaction conditions can be tailored to control the degree of esterification, potentially allowing for selective acylation of one or more hydroxyl groups.

Etherification of this compound can be accomplished through reactions like the Williamson ether synthesis, which involves the deprotonation of the hydroxyl groups with a strong base to form phenoxides, followed by reaction with an alkyl halide. The choice of base and solvent is crucial to ensure efficient conversion and minimize side reactions. The synthesis of pyrogallol derivatives with long alkyl chains has been explored to enhance their solubility in nonpolar media. For instance, a pyrogallol derivative has been synthesized by reacting pyrogallol with methyl linoleate (B1235992) in the presence of a radical initiator, indicating that the core structure is amenable to the attachment of larger, nonpolar moieties. nih.govmdpi.com

Synthesis of Benzenesulphonate Derivatives

The conversion of the hydroxyl groups of this compound into benzenesulphonate esters represents another important synthetic modification. This is typically achieved by reacting the phenol with a benzenesulphonyl chloride in the presence of a base. The resulting benzenesulphonate derivatives are often crystalline solids and can serve as useful intermediates in further synthetic transformations, as the benzenesulphonate group is a good leaving group.

While direct experimental data for the synthesis of this compound benzenesulphonates is limited in readily available literature, the general methodology for the sulphonylation of phenols is well-established. The reaction involves the nucleophilic attack of the hydroxyl oxygen on the sulfur atom of the benzenesulphonyl chloride, with the base serving to neutralize the liberated hydrochloric acid.

The following table summarizes the general synthetic approaches for the preparation of alkylated and acylated derivatives of this compound:

| Derivative Type | Reaction | Reagents | Typical Conditions |

| Ester | Esterification (Acylation) | Acetic Anhydride, Pyridine | Reflux |

| Ether | Williamson Ether Synthesis | Alkyl Halide, Strong Base | Varies with substrate |

| Benzenesulphonate | Sulphonylation | Benzenesulphonyl Chloride, Base | Varies with substrate |

Detailed research into the specific reaction conditions, optimization of yields, and full characterization of the resulting this compound derivatives would be necessary to fully elucidate the synthetic landscape of this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy would be essential for confirming the structures of the synthesized esters, ethers, and benzenesulphonate derivatives. nih.gov

Chemical Reactivity and Mechanistic Investigations of 4 Nitropyrogallol

Pathways of Degradation and Transformation

The environmental fate and chemical reactivity of 4-nitropyrogallol are dictated by its susceptibility to various degradation and transformation processes. These pathways involve reactions with highly reactive species like hydroxyl radicals, interaction with light, and enzymatic action in biological systems.

The reaction with hydroxyl radicals (•OH) is a primary pathway for the degradation of aromatic compounds in aqueous environments. researchgate.net While direct studies on this compound are limited, the mechanism can be inferred from detailed investigations of structurally similar compounds like 4-nitrophenol (B140041) (4-NP). The degradation process is initiated by the electrophilic addition of the •OH radical to the aromatic ring, which is activated by the existing hydroxyl groups. This addition can lead to the formation of dihydroxycyclohexadienyl-type radicals.

In studies on 4-NP, the reaction with •OH radicals was found to produce a variety of hydroxylated intermediates. copernicus.org One of the major initial products is 4-nitrocatechol (B145892). copernicus.orgresearchgate.net Further reactions can introduce additional hydroxyl groups, and interestingly, this compound itself has been identified as a second-generation product in the •OH-initiated oxidation of 4-NP. copernicus.org The subsequent reactions of these polyhydroxylated nitroaromatic intermediates are complex and can lead to ring-opening products. The pH of the solution significantly influences the reaction, with higher yields of phenolic products observed under basic conditions compared to acidic conditions. copernicus.orgresearchgate.net For instance, the molar yield of phenolic products from 4-NP degradation was approximately 0.4 at pH 9, compared to 0.2 at pH 2. copernicus.org

Table 1: Products Identified in the Hydroxyl Radical-Induced Degradation of 4-Nitrophenol This table summarizes key products formed from a related compound, providing insight into potential degradation products of this compound.

| Precursor Compound | Identified Product | Condition | Molar Yield |

| 4-Nitrophenol | 4-Nitrocatechol | pH = 2 | ~0.2 |

| 4-Nitrophenol | 4-Nitrocatechol | pH = 9 | ~0.4 |

| 4-Nitrophenol | Hydroxyhydroquinone | pH = 2 & 9 | Detected |

| 4-Nitrophenol | 1,2,4-Trihydroxybenzene | pH = 2 & 9 | Detected |

| 4-Nitrophenol | This compound | pH = 2 & 9 | Detected |

| 4-Nitrophenol | 5-Nitrohydroxyhydroquinone | pH = 2 & 9 | Detected |

Data sourced from Witkowski, B., Jain, P., and Gierczak, T. (2022). copernicus.org

Photolysis, or degradation by light, is another significant environmental fate process for nitroaromatic compounds. The process typically involves the absorption of photons, leading to an excited state that can undergo various reactions, including homolytic bond cleavage to form radical intermediates or reactions with other molecules. mdpi.com

Research on the gas-phase photolysis of 4-nitrocatechol, a compound structurally similar to this compound, shows that its susceptibility to photolytic degradation is highly dependent on the wavelength of light. copernicus.org No significant photolysis of 4-nitrocatechol was observed at 365 nm, a wavelength relevant to atmospheric conditions. However, photolysis did occur at a shorter wavelength of 254 nm, with a measured rate constant of (6.7 ± 0.1) × 10⁻⁵ s⁻¹. copernicus.org This suggests that the photolytic degradation of this compound may be more significant under specific UV irradiation conditions rather than broad sunlight. The process involves the formation of radical intermediates that drive the subsequent degradation and transformation of the parent molecule. mdpi.com

This compound has been identified as a key metabolic intermediate in the biodegradation of other nitroaromatic compounds by microorganisms. This highlights its transient but crucial role in the complex enzymatic pathways that lead to the detoxification and breakdown of these pollutants.

In the biodegradation of 2,6-dinitrophenol (B26339), for example, the initial step involves the action of a dioxygenase enzyme that transforms the parent compound into this compound. researchgate.net This enzymatic hydroxylation is a critical step that prepares the aromatic ring for subsequent cleavage. Similarly, pathways for the biodegradation of 4-nitrophenol by certain bacteria, such as Arthrobacter sp., proceed through the formation of hydroxylated intermediates like 4-nitrocatechol, which are then converted to 1,2,4-benzenetriol (B23740) before ring fission. nih.gov The occurrence of this compound and related compounds as intermediates underscores a common microbial strategy for catabolizing nitroaromatic pollutants.

Table 2: this compound as a Biodegradation Intermediate

| Parent Compound | Key Intermediate | Enzymatic Action |

| 2,6-Dinitrophenol | This compound | Dioxygenase |

Data sourced from ResearchGate, "Biodegradation of 2,6-dinitrophenol". researchgate.net

The ultimate goal of degradation is the complete mineralization of the organic compound into inorganic substances like carbon dioxide, water, and mineral acids. This process typically follows the initial transformation steps and involves the cleavage of the aromatic ring.

Following its formation from 2,6-dinitrophenol, this compound undergoes enzymatic ring cleavage. It is converted to 2-hydroxy-5-nitromuconate, an open-ring product. researchgate.net This step is a hallmark of aerobic degradation pathways for aromatic compounds. Subsequent reactions, such as decarboxylation, further break down the aliphatic chain.

Studies on the hydroxyl radical-induced degradation of 4-nitrophenol also provide insight into mineralization. After the complete consumption of the parent 4-nitrophenol, a substantial amount of the organic carbon, approximately 85%, remains in the aqueous solution. copernicus.orgresearchgate.net This indicates the formation of various non-aromatic, ring-opened products that are more resistant to immediate mineralization. Over time, these intermediates are further oxidized, eventually leading to CO₂.

Redox Chemistry and Electron Transfer Processes

The redox behavior of this compound is primarily associated with its nitro group, which can undergo electron transfer reactions. This chemistry is fundamental to its electrochemical detection and its role in certain biological transformations.

The electrochemical behavior of nitrophenols has been extensively studied, with 4-nitrophenol serving as a model compound. The primary electrochemical process is the irreversible reduction of the nitro group (-NO₂) on the aromatic ring. At a glassy carbon electrode, this reduction is a diffusion-controlled process. nih.govresearchgate.net The reaction involves the transfer of four electrons and four protons to reduce the nitro group to a hydroxylamine (B1172632) group (-NHOH), forming 4-hydroxyaminophenol. nih.gov

This hydroxylamine derivative can then undergo further reversible redox reactions. Specifically, the transformation between 4-hydroxyaminophenol and 4-nitrosophenol (B94939) involves a two-electron, two-proton transfer. nih.gov

Table 3: Electrochemical Reduction Details for 4-Nitrophenol This table provides data for a related compound to infer the potential behavior of this compound.

| Analyte | Key Process | Electron Transfer | Product | Process Type |

| 4-Nitrophenol | Nitro group reduction | 4e⁻, 4H⁺ | 4-Hydroxyaminophenol | Irreversible, Diffusion-controlled |

| 4-Hydroxyaminophenol | Oxidation/Reduction | 2e⁻, 2H⁺ | 4-Nitrosophenol | Reversible |

Data sourced from Liu et al. (2021) and Liu et al. (2010). nih.govresearchgate.net

Radical Species Formation and Their Reactivity

The presence of three hydroxyl groups on the aromatic ring of this compound makes it susceptible to oxidation and the formation of radical species. The initial step in the radical formation process is typically the abstraction of a hydrogen atom from one of the hydroxyl groups, leading to the formation of a phenoxy radical. This process can be initiated by various reactive oxygen species (ROS) or through electrochemical oxidation. The stability of the resulting phenoxy radical is influenced by the delocalization of the unpaired electron across the aromatic ring and the presence of the electron-withdrawing nitro group.

Studies on similar compounds, such as pyrogallol (B1678534) red, have shown that oxidation leads to the formation of a phenoxy radical, which can then undergo further reactions to form quinone-type derivatives. nih.gov In the case of this compound, the initial phenoxy radical can exist in several resonance forms. The unpaired electron can be delocalized onto the aromatic ring and the nitro group, which can influence the subsequent reactivity of the radical.

The reactivity of these radical species is a critical aspect of the chemical behavior of this compound. These radicals can participate in a variety of reactions, including:

Dimerization: Two phenoxy radicals can couple to form a dimer.

Further Oxidation: The phenoxy radical can be further oxidized to form a quinone or other oxidation products.

Reactions with other molecules: The radical can react with other molecules in the system, propagating a radical chain reaction.

The specific reaction pathway that predominates will depend on the reaction conditions, such as the nature of the oxidizing agent, the solvent, and the temperature.

Electrophilic and Nucleophilic Substitution Reactions

The aromatic ring of this compound is substituted with both activating (hydroxyl) and deactivating (nitro) groups, which significantly influences its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (EAS):

The three hydroxyl groups are strong activating groups and are ortho, para-directing. The nitro group is a strong deactivating group and is a meta-director. masterorganicchemistry.comlibretexts.org In this compound, the positions ortho to the hydroxyl groups are already substituted. The positions available for electrophilic attack are C5 and C6. The directing effects of the substituents are as follows:

The hydroxyl group at C1 directs ortho to C6 and para to C4 (which is blocked by the nitro group).

The hydroxyl group at C2 directs ortho to C1 and C3 (both blocked).

The hydroxyl group at C3 directs ortho to C4 (blocked) and C2 (blocked).

The nitro group at C4 directs meta to C2 and C6.

Considering these directing effects, the most likely position for electrophilic attack is C6, which is activated by the hydroxyl group at C1 and directed by the nitro group at C4. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commasterorganicchemistry.com The strong deactivating effect of the nitro group, however, means that harsh reaction conditions may be required for these reactions to proceed.

Nucleophilic Aromatic Substitution (NAS):

The presence of the strongly electron-withdrawing nitro group makes the aromatic ring of this compound susceptible to nucleophilic aromatic substitution. nih.gov The nitro group activates the positions ortho and para to it for nucleophilic attack. In this compound, the positions ortho to the nitro group are C3 and C5, and the para position is C1. A nucleophile can attack one of these positions, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. hud.ac.uk The subsequent departure of a leaving group (if present at the position of attack) would result in the substitution product.

In the absence of a good leaving group, the reaction may not proceed to completion, or may require specific conditions to facilitate the departure of a group like a hydride ion (in an oxidative nucleophilic aromatic substitution of hydrogen). The hydroxyl groups, being electron-donating, would generally disfavor nucleophilic attack on the ring. However, the powerful activating effect of the nitro group is often dominant.

Table 1: Expected Regioselectivity of Substitution Reactions on this compound

| Reaction Type | Directing Groups | Predicted Position of Attack |

| Electrophilic Aromatic Substitution | -OH (activating, o,p-directing)-NO₂ (deactivating, m-directing) | C6 |

| Nucleophilic Aromatic Substitution | -NO₂ (activating, o,p-directing) | C3, C5 |

Reactivity of Hydroxyl Groups

The three phenolic hydroxyl groups of this compound are acidic and can undergo a variety of reactions typical of phenols. The acidity of these hydroxyl groups is enhanced by the electron-withdrawing nitro group on the aromatic ring.

Common reactions involving the hydroxyl groups include:

Acid-Base Reactions: The hydroxyl groups can be deprotonated by a base to form the corresponding phenoxide ions. The negative charge of the phenoxide is stabilized by resonance with the aromatic ring and the nitro group.

Etherification (Williamson Ether Synthesis): The phenoxide ions can act as nucleophiles and react with alkyl halides to form ethers.

Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters.

Oxidation: As discussed in the section on radical formation, the hydroxyl groups are susceptible to oxidation.

The relative reactivity of the three hydroxyl groups may differ due to their positions relative to the nitro group. The hydroxyl groups at C2 and C3 are ortho to the nitro group's meta positions, while the hydroxyl group at C1 is para to the nitro group. This difference in electronic environment could lead to selectivity in certain reactions. For instance, studies on other polyhydroxy compounds have shown that it is possible to achieve selective reactions at one hydroxyl group over another. nih.gov

Table 2: Summary of Potential Reactions of this compound Functional Groups

| Functional Group | Reagent/Condition | Reaction Type | Product Type |

| Aromatic Ring | Electrophile (e.g., HNO₃/H₂SO₄) | Electrophilic Aromatic Substitution | Substituted this compound |

| Aromatic Ring | Nucleophile (e.g., RO⁻) | Nucleophilic Aromatic Substitution | Substituted Pyrogallol Derivative |

| Hydroxyl Groups | Base (e.g., NaOH) | Acid-Base | Phenoxide Salt |

| Hydroxyl Groups | Alkyl Halide (e.g., CH₃I) in base | Williamson Ether Synthesis | Ether |

| Hydroxyl Groups | Acyl Halide (e.g., CH₃COCl) | Esterification | Ester |

| Hydroxyl Groups | Oxidizing Agent | Oxidation | Quinone/Radical Species |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

1H NMR and 13C NMR Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the structure of organic compounds. For 4-Nitropyrogallol, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide crucial information about the arrangement of atoms and their electronic environments. While specific, fully assigned spectra for this compound were not extensively detailed in the provided search results, general trends for nitrophenolic compounds can be inferred. The presence of the nitro group, an electron-withdrawing substituent, significantly influences the chemical shifts of the aromatic protons and carbons compared to unsubstituted pyrogallol (B1678534). The hydroxyl groups also contribute to the characteristic signals.

Studies on pyrogallol derivatives and related nitrophenols indicate that ¹H NMR spectra typically show signals for aromatic protons, often in the range of 6.5-7.5 ppm, with their exact positions and splitting patterns dictated by the substitution pattern. The hydroxyl protons are usually observed as broad singlets, their chemical shifts being highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange. ¹³C NMR spectra would reveal distinct signals for the six carbons of the benzene (B151609) ring, with carbons bearing electron-withdrawing groups (like the nitro group) or hydroxyl groups appearing at characteristic chemical shifts.

Two-Dimensional NMR Techniques for Complex Structures

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for confirming structural assignments and elucidating connectivity in complex molecules, especially when 1D spectra are ambiguous. For this compound, these techniques would be instrumental in unequivocally assigning each proton and carbon signal and confirming the relative positions of the nitro and hydroxyl groups on the benzene ring.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful method for identifying functional groups present in a molecule by analyzing the absorption of infrared radiation. For this compound, FT-IR spectroscopy would typically show characteristic absorption bands corresponding to its key functional groups:

O-H Stretching: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is expected due to the stretching vibrations of the hydroxyl groups, indicative of hydrogen bonding. acs.org

C-H Stretching (Aromatic): Peaks typically appear in the region of 3000-3100 cm⁻¹ for aromatic C-H stretching.

Nitro Group (–NO₂): The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration usually found around 1500-1570 cm⁻¹ and a symmetric stretching vibration around 1300-1370 cm⁻¹. nih.govoup.commdpi.com

C=C Stretching (Aromatic Ring): Absorption bands in the range of 1450-1650 cm⁻¹ are indicative of C=C stretching vibrations within the aromatic ring.

C-O Stretching: Bands associated with C-O stretching of the phenolic hydroxyl groups are typically observed in the region of 1200-1300 cm⁻¹.

The presence and position of these bands provide a spectral fingerprint for this compound, confirming the presence of hydroxyl and nitro functionalities.

Electroanalytical Techniques for Redox Characterization

Electroanalytical techniques are vital for understanding the redox properties of this compound, particularly its behavior in electrochemical reactions. Phenolic compounds, in general, are known to undergo oxidation, and the nitro group can influence these processes. acs.orgnih.govmdpi.comustb.edu.cn

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of compounds. It involves sweeping the potential of a working electrode between two limits and measuring the resulting current. For this compound, CV studies would reveal its oxidation and reduction potentials, the reversibility of these processes, and the number of electrons transferred.

Studies on related nitrophenols and phenolic compounds indicate that they typically undergo anodic oxidation. The electron-withdrawing nitro group is expected to shift the oxidation potential to more positive values compared to pyrogallol. The presence of multiple hydroxyl groups can lead to complex redox pathways, potentially involving multiple oxidation steps. One study reported cyclic voltammetry measurements of pyrogallol as part of its research on interfacial oxidation by nitrate (B79036) radicals, providing insight into the redox potentials of this compound class nih.gov. The pH dependence of the electrochemical behavior of phenolic compounds is also a significant factor, with shifts in peak currents and potentials observed as the pH changes mdpi.com.

Amperometric and Potentiometric Methods

Amperometry measures the current as a function of time at a fixed potential, often used for quantitative analysis or studying electron transfer kinetics. Potentiometry measures the potential of an electrode as a function of the concentration of a specific analyte, useful for developing sensors or studying equilibrium processes.

While specific amperometric or potentiometric studies on this compound were not detailed in the provided search results, these techniques are generally applied to phenolic compounds for sensing applications or to monitor their electrochemical reactions. For instance, potentiometric titrations have been used to confirm the stoichiometry of tin complexes with pyrogallol tandfonline.com. Amperometric methods could be employed to detect and quantify this compound based on its electrochemical oxidation or reduction currents.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine molecular structure, energy, and other electronic properties.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. frontiersin.org Instead of calculating the complex wave function of a many-electron system, DFT determines the energy and electronic properties based on the electron density. For a molecule like 4-Nitropyrogallol, DFT calculations can elucidate its electronic structure and predict its chemical reactivity.

Key aspects of the electronic structure that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

From these orbital energies, several global reactivity descriptors can be calculated to quantify and compare the reactivity of molecules. These descriptors, rooted in conceptual DFT, include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).

Table 1: Illustrative Global Reactivity Descriptors for this compound Calculated via DFT

This table presents hypothetical values for illustrative purposes, as specific comprehensive DFT studies on this compound are not widely available. The values are typical for related nitroaromatic compounds.

| Parameter | Formula | Description | Hypothetical Value |

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital | -7.2 eV |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital | -3.1 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates kinetic stability and reactivity | 4.1 eV |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron | 7.2 eV |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added | 3.1 eV |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution | 2.05 eV |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons | 5.15 eV |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity to accept electrons | 6.46 eV |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller–Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide higher accuracy for energies and molecular properties.

For a molecule like this compound, high-accuracy ab initio calculations could be used to:

Obtain a precise value for the heat of formation.

Calculate highly accurate geometric parameters (bond lengths and angles).

Provide benchmark energies for reaction pathways to validate results from less computationally expensive methods like DFT.

To date, specific high-accuracy ab initio studies focused on this compound are not prominent in published literature, but the methodologies are well-established for providing definitive theoretical data on small to medium-sized organic molecules. frontiersin.orgnih.gov

Experimental studies have identified this compound as an intermediate in the advanced oxidation processes of 4-nitrophenol (B140041). researchgate.netresearchgate.netresearchgate.net Quantum chemical calculations are invaluable for mapping out the precise reaction pathways for such transformations. By locating the transition state (TS) for a proposed reaction step, chemists can calculate the activation energy barrier, which determines the reaction rate.

A transition state is a first-order saddle point on the potential energy surface—it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. nih.gov Locating these structures is computationally challenging but essential for understanding reaction mechanisms. For the formation of this compound from 4-nitrophenol, calculations could model the attack of a hydroxyl radical (•OH) on the aromatic ring, mapping the energy profile as the reaction proceeds through the transition state to the final product. These calculations can help confirm or refute proposed mechanisms and predict the regioselectivity of the reaction (i.e., why the hydroxyl radical adds at a specific position).

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While quantum mechanics describes the electronic structure of a single molecule, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations model the molecule and its environment (e.g., water solvent) using classical mechanics, allowing for the exploration of conformational changes and intermolecular interactions on timescales from picoseconds to microseconds.

For this compound, MD simulations would be particularly useful for:

Solvent Effects: Studying how water molecules arrange around the solute and form hydrogen bonds with the hydroxyl and nitro groups. This "solvation shell" can significantly impact the molecule's reactivity and properties compared to the gas phase often assumed in quantum calculations.

Conformational Analysis: Although the benzene (B151609) ring is rigid, the hydroxyl and nitro groups can rotate. MD simulations can explore the preferred orientations (conformations) of these groups in a solvent and the energy barriers between different conformations. While no specific MD studies on this compound have been published, the methodology has been applied to related phenolic compounds.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra to validate the computational model or aid in the interpretation of experimental results.

For this compound, DFT calculations can be used to compute its vibrational frequencies. The calculated frequencies correspond to specific molecular motions (e.g., O-H stretching, N-O symmetric stretching, C=C ring stretching), which can be matched to the peaks observed in experimental Infrared (IR) and Raman spectra. Such calculations have been performed for the parent compound, pyrogallol (B1678534), showing good agreement with experimental data after applying a scaling factor to account for systematic errors in the calculations. sci-hub.seresearchgate.net A similar approach for this compound would allow for a definitive assignment of its vibrational spectrum.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This method calculates the energies of electronic transitions from the ground state to excited states. Such predictions were instrumental in identifying various nitrocatechols as chromophores in atmospheric brown carbon. acs.org A similar theoretical analysis for this compound could predict its λmax and molar absorptivity, explaining its contribution to the color of environmental or reaction mixtures.

Table 2: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Calculated Frequency (Scaled) | Hypothetical Experimental Frequency |

| O-H Stretch (Free) | 3650 | 3645 |

| O-H Stretch (H-bonded) | 3400 - 3550 | 3390 - 3540 |

| C-H Stretch | 3080 | 3075 |

| C=C Aromatic Stretch | 1610, 1590 | 1605, 1585 |

| N-O Asymmetric Stretch | 1530 | 1525 |

| N-O Symmetric Stretch | 1345 | 1340 |

| C-O Stretch | 1250 | 1248 |

Cheminformatics and Data Analysis Approaches

Cheminformatics applies computational and informational techniques to solve problems in chemistry. A key area is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are statistical equations that correlate the chemical structure of a set of compounds with a specific property, such as biological activity or toxicity.

For a compound like this compound, a QSAR approach could be used to predict its potential environmental toxicity or biodegradability. As a member of the nitroaromatic class of compounds, it could be included in a dataset to build or test QSAR models. researchgate.net The model would use calculated molecular descriptors (e.g., hydrophobicity (logP), molecular weight, dipole moment, and quantum chemical descriptors like HOMO/LUMO energies) as independent variables to predict the property of interest. Such models are valuable for screening large numbers of chemicals for potential hazards without the need for extensive experimental testing.

Applications in Advanced Chemical Systems

Role in Catalytic Processes

4-Nitropyrogallol serves as a relevant compound in various catalytic applications, particularly in oxidation-reduction reactions and as a component in ligand design for homogeneous and heterogeneous catalysis.

As an Intermediate or Product in Catalyzed Oxidation/Reduction Reactions

This compound has been identified as an intermediate or product in the catalyzed oxidation and reduction of other aromatic compounds. For instance, in the advanced oxidation of 4-nitrophenol (B140041) (4-NP) using UV/H₂O₂ processes, this compound was tentatively identified as one of the degradation intermediates, alongside hydroquinone (B1673460) and 4-nitrocatechol (B145892) researchgate.net. This suggests that under oxidative conditions, the pyrogallol (B1678534) moiety can be formed or modified from related phenolic structures.

The compound's involvement in redox chemistry is also implied by its structural relationship to pyrogallol, a known reducing agent. While direct catalytic roles of this compound itself in oxidation/reduction reactions are not extensively detailed in the provided search results, its presence as a product in the degradation of other nitroaromatic compounds highlights its position within complex redox transformation pathways researchgate.net.

Exploration as a Ligand in Homogeneous Catalysis

The pyrogallol structure, with its multiple hydroxyl groups, offers potential coordination sites for metal ions, making it a candidate for ligand development in homogeneous catalysis. While specific research detailing this compound's use as a ligand in homogeneous catalysis is limited in the provided snippets, related compounds and structural motifs are explored. For example, Schiff base ligands, which can incorporate phenolic hydroxyl groups, are known to form metal complexes with significant catalytic activity in various reactions nih.govnih.govmdpi.comrsc.orgrsc.org. The presence of the nitro group on the pyrogallol ring could modify the electronic properties of such potential ligands, influencing the catalytic performance of the resulting metal complexes. Research into metal-ligand cooperation, where ligands actively participate in catalytic cycles, is a growing area in homogeneous catalysis, suggesting avenues for exploring nitro-substituted polyphenols mdpi.comrsc.org.

Use in Heterogeneous Catalytic Systems

This compound's potential in heterogeneous catalysis can be inferred from the use of pyrogallol derivatives and related phenolic compounds as functional components in supported catalytic systems. Mesoporous materials like MCM-41 have been functionalized with active species for oxidation reactions, creating discrete catalyst sites via host-guest interactions researchgate.net. While this compound itself is not explicitly mentioned as a supported catalyst, its structure is amenable to immobilization onto solid supports. Furthermore, transition metal complexes incorporating phenolic ligands are employed in heterogeneous catalysis, for example, in the oxidation of 4-nitrophenol using metal-impregnated MCM-41 catalysts researchgate.net. The nitro group could potentially tune the electronic and steric properties of such immobilized catalytic species.

Data Table 1: Identified Intermediates in 4-Nitrophenol Degradation

| Intermediate Identified | Reaction Type | Reference |

| This compound | Catalyzed Oxidation | researchgate.net |

| Hydroquinone | Catalyzed Oxidation | researchgate.net |

| 1,2,4-trihydroxybenzene | Catalyzed Oxidation | researchgate.net |

| 4-nitrocatechol | Catalyzed Oxidation | researchgate.net |

Potential in Supramolecular Chemistry

The structural features of this compound, particularly its hydroxyl groups and the electron-withdrawing nitro group, make it a compound of interest for supramolecular chemistry, offering possibilities in molecular recognition and the design of responsive materials.

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes

The traditional synthesis of nitrated aromatic compounds often involves the use of harsh reagents, toxic solvents, and energy-intensive conditions, contributing to significant environmental concerns. chemistryjournals.net The future of 4-Nitropyrogallol synthesis hinges on the adoption of green chemistry principles aimed at minimizing waste and environmental impact. rsc.org

A primary research direction is the development of biocatalytic or microbially-mediated synthesis pathways. Metabolic engineering has already shown promise for the sustainable production of pyrogallol (B1678534), the precursor to this compound, using genetically engineered Escherichia coli. nih.gov Future work could focus on engineering a complete biosynthetic pathway to this compound, potentially by introducing a regioselective nitrating enzyme into a pyrogallol-producing microbial host. This approach could offer a scalable and environmentally friendly alternative to conventional chemical methods. nih.govnih.gov

Another avenue involves the use of alternative, greener solvents and catalysts. Traditional organic solvents can be replaced with options like water, ionic liquids, or supercritical fluids, which are non-toxic and often abundant. chemistryjournals.net For the nitration step, solid acid catalysts or milder nitrating agents could replace the conventional mixed acid (sulfuric and nitric acid) process, thereby reducing corrosive waste streams and improving reaction safety.

Table 1: Comparison of Synthetic Routes for this compound

| Synthetic Strategy | Description | Potential Advantages | Key Research Challenge |

|---|---|---|---|

| Conventional Synthesis | Nitration of pyrogallol using a mixture of concentrated nitric and sulfuric acids. | Established, high-yielding method. | Generates hazardous acid waste; harsh reaction conditions. |

| Biocatalytic Synthesis | Use of engineered microorganisms or isolated enzymes to produce pyrogallol and subsequently nitrate (B79036) it. nih.gov | Uses renewable feedstocks; biodegradable catalysts; mild reaction conditions. nih.gov | Identifying or engineering a highly regioselective nitrating enzyme. |

| Green Catalysis | Employing solid acid catalysts and alternative nitrating agents in green solvents like ionic liquids. chemistryjournals.net | Reduces corrosive waste; catalyst can be recycled; improved safety profile. | Developing a catalyst with high activity and selectivity for the 4-position. |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the reaction, potentially with solvent-free conditions. | Drastically reduced reaction times; improved energy efficiency. chemistryjournals.net | Controlling reaction regioselectivity and preventing over-nitration or degradation. |

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

Understanding and optimizing the synthesis of this compound requires precise control over reaction kinetics and pathways. Advanced spectroscopic techniques are pivotal for real-time, in-situ monitoring, providing mechanistic insights that are unattainable through conventional offline analysis. rsc.org

Future research should focus on coupling synthesis reactors with techniques such as Fourier-transform infrared (FTIR), Raman, and UV-Visible (UV-Vis) spectroscopy. mdpi.com For instance, in-situ FTIR spectroscopy can track the consumption of pyrogallol and the formation of the nitro group by monitoring characteristic vibrational bands, allowing for precise determination of reaction endpoints and the detection of intermediates. rsc.orgmdpi.com This is particularly valuable in flow chemistry setups, where continuous monitoring enables rapid process optimization. rsc.org

Portable and remote spectroscopy instruments could also facilitate in-situ analysis in various environments, bridging the gap between laboratory research and industrial application. spectroscopyonline.com These methods provide detailed molecular and elemental information, which is crucial for understanding the reaction dynamics and ensuring product quality. spectroscopyonline.com

Table 2: Application of Spectroscopic Techniques for In-Situ Monitoring

| Spectroscopic Technique | Information Provided | Advantage for this compound Synthesis |

|---|---|---|

| FTIR Spectroscopy | Monitors changes in functional group concentrations (e.g., O-H, C-NO2). mdpi.com | Provides real-time kinetic data, detects intermediates, and confirms reaction completion. |

| Raman Spectroscopy | Tracks vibrational modes of non-polar bonds and aromatic rings. spectroscopyonline.com | Complements FTIR; less interference from aqueous solvents, making it suitable for green chemistry approaches. |

| UV-Vis Spectroscopy | Measures changes in electronic transitions due to chromophore formation (the nitro group). mdpi.com | Highly sensitive for tracking the formation of the colored nitrated product. |

| NMR Spectroscopy | Provides detailed structural information on reactants, intermediates, and products in solution. mdpi.com | Offers unambiguous identification of isomers and byproducts, crucial for optimizing regioselectivity. |

Multiscale Computational Modeling of Complex Systems Involving this compound

Computational modeling offers a powerful tool to predict the behavior of this compound from the molecular to the macroscopic level, accelerating research and development. nih.gov Multiscale modeling, which combines different computational methods to study a system at various scales, is an emerging paradigm that holds immense potential. researchgate.net

At the quantum mechanics (QM) level, density functional theory (DFT) calculations can be used to elucidate the reaction mechanism of nitration, predict spectroscopic properties, and determine the electronic structure of this compound. This information is crucial for designing more efficient synthetic routes and understanding the molecule's intrinsic properties.

At a larger scale, molecular mechanics (MM) and molecular dynamics (MD) simulations can model the behavior of this compound in solution or within a material matrix. nih.gov This can predict its solubility, diffusion, and interactions with other molecules, which is vital for formulation and device integration. A complete multiscale workflow could link QM calculations of the molecule to coarse-grained (CG) models of a bulk material, enabling the prediction of material properties from first principles. researchgate.nettue.nl

Table 3: Multiscale Modeling Approaches for this compound Research

| Modeling Scale | Computational Method | Phenomena to Study | Application Area |

|---|---|---|---|

| Quantum (Electronic) | Quantum Mechanics (QM), Density Functional Theory (DFT) | Reaction mechanisms, electronic structure, spectroscopic properties, bond energies. | Synthesis optimization, understanding photoactivity. |

| Atomic (Molecular) | Molecular Mechanics (MM), Molecular Dynamics (MD) | Solvation, molecular conformation, intermolecular interactions, diffusion. | Formulation, design of self-assembled materials. |

| Mesoscopic/Continuum | Coarse-Graining (CG), Finite Element Method (FEM) | Bulk material properties, device performance, phase behavior. researchgate.net | Development of sensors and functional materials. |

Integration into Novel Functional Materials and Devices (e.g., Sensors, Photoactive Materials)

The molecular structure of this compound, featuring electron-donating hydroxyl groups and an electron-withdrawing nitro group on an aromatic ring, makes it an attractive building block for novel functional materials.

In sensor technology, the hydroxyl groups can act as binding sites for specific analytes, while the nitro group can modulate the electronic or optical properties of the molecule upon binding. This could be exploited to develop chemosensors for detecting metal ions or environmentally relevant species. The pyrogallol moiety is known to participate in the formation of supramolecular structures like nanocapsules, and the introduction of a nitro group could tune the encapsulation properties and create responsive materials. researchgate.net

In the field of photoactive materials, the nitroaromatic structure suggests potential applications in nonlinear optics (NLO) and as a component in charge-transfer complexes. researchgate.net Future research could explore the incorporation of this compound into polymers or metal-organic frameworks (MOFs) to create materials with tailored optical or electronic properties for applications in optoelectronics or photocatalysis.

Synergistic Studies Combining Experimental and Theoretical Approaches

The most rapid and insightful progress will be achieved through a close integration of experimental and theoretical research. This synergistic approach allows for a cycle of prediction, synthesis, and validation that can significantly accelerate the discovery process.

For example, computational models (Section 7.3) can be used to screen potential green synthesis pathways, predicting reaction barriers and selectivity. The most promising routes can then be investigated experimentally, with in-situ spectroscopic monitoring (Section 7.2) providing real-time data to validate and refine the theoretical models. rsc.org

Similarly, in materials science, theoretical calculations can predict the optical and electronic properties of new materials incorporating this compound. This can guide the synthetic efforts of materials chemists (Section 7.4), focusing experimental work on the most promising candidates for applications like sensors or NLO devices. researchgate.netresearchgate.net This combined approach ensures that research is driven by a deep, fundamental understanding, leading to more rational and efficient design of new processes and materials.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-Nitropyrogallol, and how can reaction conditions be optimized for academic research?

- Methodological Answer : Synthesis typically involves nitration of pyrogallol derivatives under controlled acidic conditions. Optimization requires monitoring nitration efficiency via parameters such as temperature (maintained below 40°C to prevent decomposition), stoichiometry of nitric acid, and reaction time. Post-synthesis purification via recrystallization (using ethanol/water mixtures) is critical to isolate high-purity this compound. Characterization via melting point analysis (255–257°C, decomposition) and FT-IR (to confirm nitro-group absorption bands at ~1520 cm⁻¹) ensures reproducibility .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound and its intermediates?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) with BSTFA derivatization is essential for identifying volatile intermediates. For example, in degradation studies, GC/MS libraries may lack this compound derivatives, necessitating manual fragment ion assignment using reference standards (e.g., hydroquinone, 4-nitrocatechol). UV-Vis spectroscopy (monitoring absorbance at 310–320 nm) and HPLC with diode-array detection (DAD) are also critical for tracking concentration profiles during reactions .

Q. What are the best practices for handling and storing this compound to ensure stability in laboratory settings?

- Methodological Answer : Store solid this compound in airtight, light-resistant containers at 0–6°C to prevent photodegradation and moisture absorption. Solutions should be prepared fresh in deoxygenated solvents (e.g., acetonitrile) and used immediately to minimize nitro-group reduction. Stability tests under varying pH and temperature conditions are recommended to establish shelf-life protocols .

Advanced Research Questions

Q. How do reaction kinetics and intermediate formation during this compound degradation inform mechanistic pathways in advanced oxidation processes (AOPs)?

- Methodological Answer : In UV/H₂O₂ systems, pseudo-first-order kinetics (rate constants ~0.15 min⁻¹) dominate this compound degradation. Monitor intermediates like 1,2,4-trihydroxybenzene and 4-nitrocatechol via GC/MS (Table 2 in ). Time-resolved concentration profiles (Table 3 in ) reveal rapid intermediate accumulation (peaking at 6 min), suggesting sequential hydroxylation and denitration steps. Mechanistic modeling should integrate hydroxyl radical (•OH) scavenging experiments to validate pathways.

Q. How can researchers resolve contradictions in degradation pathway data across different AOPs (e.g., UV/H₂O₂ vs. ozonation)?

- Methodological Answer : Contradictions often arise from variations in radical species (•OH vs. O₃-derived radicals). Use comparative studies with probe compounds (e.g., tert-butanol for •OH quenching) to distinguish dominant pathways. For example, in UV/H₂O₂, this compound forms aromatic intermediates, whereas ozonation may favor ring-opening products. Cross-referencing with high-resolution LC-MS/MS and isotope-labeling experiments can clarify discrepancies .

Q. What analytical challenges arise in detecting this compound derivatives not included in standard GC/MS libraries, and how can they be addressed?

- Methodological Answer : Derivatives like nitrated trihydroxybenzenes may lack library matches. Use derivatization agents (e.g., BSTFA) to enhance volatility and compare fragmentation patterns with synthetic standards. For ambiguous peaks, employ tandem MS (MS/MS) to deduce structural motifs based on neutral losses (e.g., –NO₂ or –OH groups). Collaborative data sharing with repositories like MassBank can improve identification accuracy .

Q. How should researchers design experiments to assess the environmental fate of this compound in aqueous systems?

- Methodological Answer : Simulate natural conditions by varying pH (5–9), temperature (10–30°C), and dissolved organic matter (DOM) levels. Use batch reactors with controlled light exposure to study photolysis. Quantify half-lives via LC-MS and assess toxicity of degradation products using bioassays (e.g., Daphnia magna). Spiked sediment-water systems can model partitioning behavior, with solid-phase extraction (SPE) for analyte recovery .

Key Notes for Methodological Rigor

- Data Reproducibility : Report reaction conditions (e.g., light intensity in UV experiments, H₂O₂ concentration) in detail to enable replication.

- Error Analysis : Quantify uncertainties in kinetic models (e.g., confidence intervals for rate constants) and use ANOVA for inter-study comparisons.

- Ethical Compliance : Adopt waste disposal protocols for nitro-aromatics, adhering to institutional safety guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.